4-[2-(4-Chlorophenyl)tetrazol-5-yl]piperidine;hydrochloride
Description
4-[2-(4-Chlorophenyl)tetrazol-5-yl]piperidine;hydrochloride is a chemical compound with the molecular formula C12H14ClN5·HCl It is a derivative of piperidine and tetrazole, featuring a chlorophenyl group
Properties
IUPAC Name |
4-[2-(4-chlorophenyl)tetrazol-5-yl]piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN5.ClH/c13-10-1-3-11(4-2-10)18-16-12(15-17-18)9-5-7-14-8-6-9;/h1-4,9,14H,5-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLUYEYEGHDZOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NN(N=N2)C3=CC=C(C=C3)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Chlorophenyl)tetrazol-5-yl]piperidine;hydrochloride typically involves the following steps:
Formation of Tetrazole Ring: The tetrazole ring can be synthesized via the cycloaddition reaction of an azide with a nitrile.
Attachment of Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using a chlorinated aromatic compound.
Formation of Piperidine Ring: The piperidine ring is formed through cyclization reactions involving appropriate precursors.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Chlorophenyl)tetrazol-5-yl]piperidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the tetrazole ring to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the tetrazole ring.
Reduction: Amines derived from the tetrazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[2-(4-Chlorophenyl)tetrazol-5-yl]piperidine;hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Biological Research: It is used as a tool compound to study the biological pathways and mechanisms involving tetrazole and piperidine derivatives.
Mechanism of Action
The mechanism of action of 4-[2-(4-Chlorophenyl)tetrazol-5-yl]piperidine;hydrochloride involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing it to bind to enzymes and receptors. The piperidine ring provides structural stability and enhances binding affinity. The chlorophenyl group can participate in hydrophobic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
4-[2-(4-Chlorophenyl)tetrazol-5-yl]piperidine: The free base form without the hydrochloride salt.
4-[2-(4-Methylphenyl)tetrazol-5-yl]piperidine: A similar compound with a methyl group instead of a chlorine atom.
4-[2-(4-Fluorophenyl)tetrazol-5-yl]piperidine: A similar compound with a fluorine atom instead of a chlorine atom.
Uniqueness
4-[2-(4-Chlorophenyl)tetrazol-5-yl]piperidine;hydrochloride is unique due to the presence of the chlorophenyl group, which can enhance its binding affinity and specificity for certain biological targets. The hydrochloride salt form also improves its solubility and stability, making it more suitable for various applications.
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